2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl ring that is further substituted with dimethoxy and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Carboxamide Group: This is typically done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with the Phenyl Ring: The phenyl ring, substituted with dimethoxy and morpholine groups, can be introduced through a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid derivative, while reduction could yield a corresponding amine.
Scientific Research Applications
2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide: is similar to other pyridine carboxamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other similar compounds. The presence of the morpholine group, in particular, can influence the compound’s solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H20ClN3O4 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4/c1-24-15-10-13(21-18(23)12-4-3-5-20-17(12)19)14(11-16(15)25-2)22-6-8-26-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,21,23) |
InChI Key |
QPLSINMBHVIFSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)N3CCOCC3)OC |
Origin of Product |
United States |
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